6-Chloro-N~2~-ethyl-N~4~-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an ice bath to control the temperature and prevent side reactions .
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines, alcohols, or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- has several scientific research applications:
Agriculture: It is used as a herbicide to control broad-leaved weeds and grasses by inhibiting photosynthetic electron transport.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Materials Science: It is used in the synthesis of polymers, liquid crystals, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- involves the inhibition of photosynthetic electron transport in plants. This leads to the disruption of energy production and ultimately causes the death of the plant. The compound interacts with specific proteins in the photosynthetic pathway, blocking the transfer of electrons and preventing the synthesis of essential molecules .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- can be compared with other triazine derivatives such as:
These compounds share a common triazine core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
102587-59-7 |
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Molecular Formula |
C13H16ClN5 |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16ClN5/c1-2-15-12-17-11(14)18-13(19-12)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
FQKMDKUNABLFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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